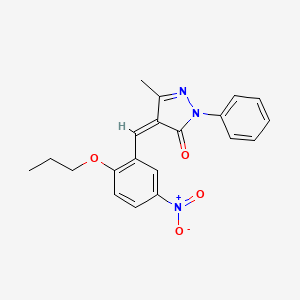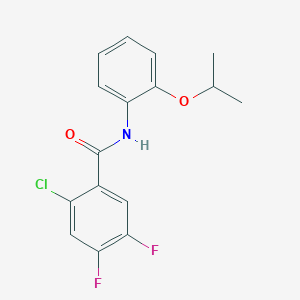![molecular formula C18H16N2O3S B5378556 N-{2-methyl-4-[(2-thienylacetyl)amino]phenyl}-2-furamide](/img/structure/B5378556.png)
N-{2-methyl-4-[(2-thienylacetyl)amino]phenyl}-2-furamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{2-methyl-4-[(2-thienylacetyl)amino]phenyl}-2-furamide, commonly known as TAK-659, is a small molecule inhibitor that selectively targets the Bruton's tyrosine kinase (BTK) enzyme. BTK is a crucial component of the B-cell receptor (BCR) signaling pathway, which is essential for the survival and proliferation of B-cells. TAK-659 has shown promising results in preclinical studies and is currently being evaluated in clinical trials for the treatment of various B-cell malignancies.
Mechanism of Action
TAK-659 binds to the active site of N-{2-methyl-4-[(2-thienylacetyl)amino]phenyl}-2-furamide and inhibits its kinase activity, thereby blocking downstream signaling events that are essential for B-cell survival and proliferation. N-{2-methyl-4-[(2-thienylacetyl)amino]phenyl}-2-furamide inhibition leads to decreased activation of the NF-κB and AKT pathways, which are involved in cell survival and anti-apoptotic signaling. TAK-659 also induces apoptosis in malignant B-cells through activation of the caspase cascade and upregulation of pro-apoptotic proteins.
Biochemical and physiological effects:
TAK-659 has been shown to selectively target N-{2-methyl-4-[(2-thienylacetyl)amino]phenyl}-2-furamide and spare other kinases, such as Tec and Itk, which are also involved in B-cell signaling. This selectivity profile reduces the potential for off-target effects and toxicity. TAK-659 has also demonstrated good pharmacokinetic properties, including high oral bioavailability and long half-life, which support its development as an oral therapy for B-cell malignancies.
Advantages and Limitations for Lab Experiments
TAK-659 has several advantages for use in laboratory experiments. It is a small molecule inhibitor that can be easily synthesized and purified, and its selectivity for N-{2-methyl-4-[(2-thienylacetyl)amino]phenyl}-2-furamide allows for specific inhibition of the BCR pathway. TAK-659 has also shown good efficacy in preclinical models of B-cell malignancies, making it a promising candidate for further development. However, TAK-659 has some limitations, such as potential off-target effects and toxicity, which need to be carefully evaluated in preclinical and clinical studies.
Future Directions
There are several future directions for the development of TAK-659. One potential application is in the treatment of CLL, where N-{2-methyl-4-[(2-thienylacetyl)amino]phenyl}-2-furamide inhibitors have shown significant clinical benefit. TAK-659 may also have utility in other B-cell malignancies, such as MCL and DLBCL, either as a single agent or in combination with other therapies. Further studies are needed to determine the optimal dosing and scheduling of TAK-659 in these diseases, as well as to evaluate its potential for use in combination with other agents targeting the BCR pathway. Additionally, the role of N-{2-methyl-4-[(2-thienylacetyl)amino]phenyl}-2-furamide in non-B-cell malignancies, such as solid tumors, is an area of active investigation, and TAK-659 may have potential in these diseases as well.
Synthesis Methods
The synthesis of TAK-659 involves a multistep process that starts with the reaction of 2-methyl-4-nitroaniline with 2-thiopheneacetyl chloride to form the corresponding amide. The amide is then reduced with sodium borohydride to obtain the amine intermediate, which is further reacted with 2-furoyl chloride to yield TAK-659. The final product is obtained in high yield and purity through a series of purification steps, including column chromatography and recrystallization.
Scientific Research Applications
TAK-659 has been extensively studied in preclinical models of B-cell malignancies, including chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and diffuse large B-cell lymphoma (DLBCL). In these studies, TAK-659 has demonstrated potent and selective inhibition of N-{2-methyl-4-[(2-thienylacetyl)amino]phenyl}-2-furamide, leading to suppression of BCR signaling and induction of apoptosis in malignant B-cells. TAK-659 has also shown synergistic effects when combined with other agents targeting the BCR pathway, such as venetoclax and PI3K inhibitors.
properties
IUPAC Name |
N-[2-methyl-4-[(2-thiophen-2-ylacetyl)amino]phenyl]furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O3S/c1-12-10-13(19-17(21)11-14-4-3-9-24-14)6-7-15(12)20-18(22)16-5-2-8-23-16/h2-10H,11H2,1H3,(H,19,21)(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVOOELAIRGLMTD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)NC(=O)CC2=CC=CS2)NC(=O)C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[2-(2,3-dimethoxyphenyl)ethyl]-1,6-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B5378481.png)
![(6-{[2-(6-methoxy-2-naphthyl)morpholin-4-yl]carbonyl}pyridin-2-yl)methanol](/img/structure/B5378487.png)
![5-(3,4-dichlorophenyl)-1-[3-(dimethylamino)propyl]-4-(2,5-dimethylbenzoyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5378492.png)
![N-{3-[(2-fluorobenzoyl)amino]propyl}-2-pyridinecarboxamide](/img/structure/B5378499.png)
![N-[3-(1H-imidazol-1-yl)propyl]-1-[(4-methoxy-3-methylphenyl)sulfonyl]-4-piperidinecarboxamide](/img/structure/B5378505.png)

![5-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-ylmethyl)-4,5,6,7-tetrahydro[1,3]thiazolo[5,4-c]pyridin-2-amine dihydrochloride](/img/structure/B5378512.png)
![2-[2-(benzyloxy)phenyl]-N-4H-1,2,4-triazol-4-ylacetamide](/img/structure/B5378516.png)


![2-[2-(3-cyclopentyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)ethyl]imidazo[1,2-a]pyridine](/img/structure/B5378544.png)
![2-methyl-N-({[2-(4-pyridinyl)-1,3-benzoxazol-5-yl]amino}carbonothioyl)propanamide](/img/structure/B5378562.png)
![4-(3-furylmethyl)-11-(4-methoxybenzoyl)-1,8-dioxa-4,11-diazaspiro[5.6]dodecane](/img/structure/B5378564.png)
![1-(3-methoxybenzoyl)-4-[4-(1H-pyrazol-1-ylmethyl)benzyl]piperazine](/img/structure/B5378571.png)